molecular formula C10H19N B2960766 3-Pentan-3-ylbicyclo[1.1.1]pentan-1-amine CAS No. 2287279-97-2

3-Pentan-3-ylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B2960766
CAS No.: 2287279-97-2
M. Wt: 153.269
InChI Key: VLGPXVQGJISUOG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Pentan-3-ylbicyclo[1.1.1]pentan-1-amine can be achieved through various synthetic routes. One common method involves the homolytic aromatic alkylation of benzene, which is a metal-free process . This method is advantageous due to its simplicity and efficiency. Another approach involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production.

Chemical Reactions Analysis

3-Pentan-3-ylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tetrabutylammonium cyanoborohydride for reduction and benzene for aromatic substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the BCP scaffold.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Pentan-3-ylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of target proteins, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Research is ongoing to elucidate the detailed mechanisms by which BCP derivatives exert their effects.

Comparison with Similar Compounds

3-Pentan-3-ylbicyclo[1.1.1]pentan-1-amine can be compared with other BCP derivatives, such as 3-phenylbicyclo[1.1.1]pentan-1-amine and 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid . These compounds share the BCP scaffold but differ in their substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which can confer distinct pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

3-pentan-3-ylbicyclo[1.1.1]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-3-8(4-2)9-5-10(11,6-9)7-9/h8H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGPXVQGJISUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C12CC(C1)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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